6-Ethynyl-3-fluoro-2-methoxypyridine
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Overview
Description
6-Ethynyl-3-fluoro-2-methoxypyridine is a chemical compound with the molecular formula C8H6FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethynyl group at the 6th position, a fluorine atom at the 3rd position, and a methoxy group at the 2nd position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-3-fluoro-2-methoxypyridine typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of 2-methoxypyridine to obtain 3-fluoro-2-methoxypyridine. This intermediate is then subjected to Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, with an appropriate ethynylating agent to introduce the ethynyl group at the 6th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-3-fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The ethynyl group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
6-Ethynyl-3-fluoro-2-methoxypyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 6-Ethynyl-3-fluoro-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can facilitate covalent bonding with target proteins, while the fluorine atom can enhance binding affinity and metabolic stability. The methoxy group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methoxypyridine: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Fluoro-6-methoxypyridine: Similar structure but different substitution pattern, leading to distinct chemical properties.
6-Ethynyl-2-fluoro-3-methoxypyridine: Positional isomer with similar functional groups but different arrangement
Uniqueness
6-Ethynyl-3-fluoro-2-methoxypyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of the ethynyl group at the 6th position, along with the fluorine and methoxy groups, imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H6FNO |
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Molecular Weight |
151.14 g/mol |
IUPAC Name |
6-ethynyl-3-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C8H6FNO/c1-3-6-4-5-7(9)8(10-6)11-2/h1,4-5H,2H3 |
InChI Key |
ZKUZJTLWILAOCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C#C)F |
Origin of Product |
United States |
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